3-(Nitroamino)propanol
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Overview
Description
3-(Nitroamino)propanol is an organic compound with the molecular formula C3H8N2O3 It is characterized by the presence of a nitroamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nitroamino)propanol typically involves the nitration of amino alcohols. One common method is the reaction of 3-aminopropanol with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with handling nitric acid and nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 3-(Nitroamino)propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or tosylates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like thionyl chloride or p-toluenesulfonyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Propionic acid or propanal.
Reduction: 3-amino-1-propanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Nitroamino)propanol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(Nitroamino)propanol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and the disruption of cellular processes. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
3-Amino-1-propanol: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitro-1-propanol: Similar structure but lacks the amino group, affecting its reactivity and applications.
2-Nitro-2-methyl-1-propanol: A branched analog with different steric and electronic properties.
Uniqueness: 3-(Nitroamino)propanol is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C3H8N2O3 |
---|---|
Molecular Weight |
120.11 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)nitramide |
InChI |
InChI=1S/C3H8N2O3/c6-3-1-2-4-5(7)8/h4,6H,1-3H2 |
InChI Key |
CWCFPUKKZBHJTM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN[N+](=O)[O-])CO |
Origin of Product |
United States |
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